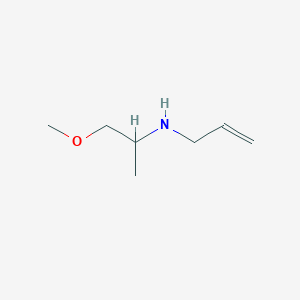

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine

Description

Properties

IUPAC Name |

1-methoxy-N-prop-2-enylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-8-7(2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEULDVMYKUXRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 1-methoxypropan-2-ol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality. The compound is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound for investigating the interactions between amines and biological molecules .

Medicine

In medicine, (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride: This compound is a hydrochloride salt form and has similar applications but different solubility and stability properties.

1-(1-Methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.

Uniqueness

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is unique due to its combination of methoxy and allyl groups attached to an amine. This structure provides it with distinct reactivity and versatility in various chemical reactions and applications .

Biological Activity

(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine, also known as 1-methoxy-N-prop-2-enylpropan-2-amine, is a compound with significant biological activity. This article will explore its properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is C₇H₁₅NO, and it possesses a molecular weight of 129.20 g/mol. The compound features a methoxy group and an allyl amine structure, which contribute to its unique reactivity and biological interactions. Its structural characteristics can be summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| SMILES | CC(COC)NCC=C |

| InChI | InChI=1S/C7H15NO/c1... |

Biological Activities

Research indicates that (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine exhibits various biological activities, particularly in the fields of antimicrobial properties and potential therapeutic applications.

Antimicrobial Properties

Studies have shown that (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride demonstrates antimicrobial activity against a range of pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes. The specific activities against various microorganisms are summarized in the following table:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Effective against yeast |

Interaction Studies

Interaction studies indicate that (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine interacts with various biological systems, particularly in cell cultures where it stabilizes pH levels. This stabilization may enhance the efficacy of other compounds when used in combination therapies.

Case Studies

Several case studies have explored the efficacy of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine in different applications:

- Cell Culture Studies : In vitro studies demonstrated that this compound could enhance cell viability in cultures exposed to stress conditions, likely due to its pH-stabilizing properties.

- Antimicrobial Efficacy : A study conducted on wound infections showed that topical application of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine significantly reduced bacterial load compared to control treatments.

- Potential Drug Interactions : Investigations into drug interactions revealed that (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine may enhance the absorption of certain antibiotics, suggesting potential for use in combination therapies.

Research Findings

Recent findings highlight the potential of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine as a lead compound for further drug development:

Pharmacokinetic Properties

Pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a candidate for oral or topical formulations. Its low toxicity profile enhances its appeal for therapeutic use.

The mechanism by which (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine exerts its biological effects is still under investigation. Preliminary data suggest it may act through multiple pathways, including:

- Inhibition of key enzymes involved in microbial metabolism.

- Modulation of immune responses.

- Stabilization of cellular environments under stress conditions.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between a methoxypropan-2-yl precursor and prop-2-en-1-amine. Key steps include:

- Reaction Setup : Use of anhydrous solvents (e.g., THF) under inert atmosphere to prevent oxidation of the allyl group.

- Catalysis : Bases like K₂CO₃ or NaH to deprotonate the amine and enhance nucleophilicity.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product, followed by characterization via ¹H/¹³C NMR and mass spectrometry .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation employs:

- X-ray Crystallography : Single-crystal analysis refined using SHELXL (SHELX suite) to resolve bond lengths/angles and confirm stereochemistry.

- Spectroscopic Techniques : ¹H NMR (δ ~5.8–5.2 ppm for allyl protons; δ ~3.3 ppm for methoxy group) and FT-IR (N-H stretch ~3300 cm⁻¹). Computational methods (DFT) may supplement experimental data .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer : Stereodivergent synthesis leverages intermediates like aziridinium ions (e.g., heating in MeOH forms an intermediate that undergoes nucleophilic attack at sterically hindered sites). Chiral HPLC or asymmetric catalysis (e.g., chiral ligands) can isolate enantiomers. Example: Aziridinium ring-opening reactions yield iso-promethazine analogs, validated via chiral column retention times and optical rotation .

Q. What mechanistic pathways govern its reactivity in nucleophilic substitutions?

- Methodological Answer : Kinetic studies (e.g., isotopic labeling with ¹⁵N or ²H) and computational modeling (DFT) reveal:

- Transition States : Allyl group π-electrons stabilize transition states during nucleophilic attack.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate reaction rates by stabilizing ionic intermediates.

- Byproduct Analysis : Competing pathways (e.g., elimination to form alkenes) monitored via GC-MS .

Q. How does this compound interact with biological targets like monoamine oxidases (MAOs)?

- Methodological Answer :

- In Vitro Assays : MAO inhibition assessed via fluorometric assays using kynuramine as a substrate. IC₅₀ values compared to reference inhibitors (e.g., selegiline).

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to MAO-B’s FAD-binding pocket, with affinity influenced by methoxy/allyl substituents.

- Metabolic Stability : Liver microsome assays (human/rat) evaluate CYP450-mediated degradation .

Q. How to resolve conflicting crystallographic data (e.g., disorder or twinning)?

- Methodological Answer :

- Twin Refinement : SHELXL’s TWIN/BASF commands model twinned crystals (e.g., pseudo-merohedral twinning).

- Disorder Modeling : Partial occupancy atoms (e.g., methoxy rotamers) refined using restraints (SIMU/DELU).

- Validation Tools : R1/wR2 convergence (<5% discrepancy) and Hirshfeld surface analysis ensure data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.